Avasimibe was originally developed as a therapeutic agent aimed at reducing cholesterol levels and preventing atherosclerosis. The specific isotopic labeling with carbon-13 (C6) allows for enhanced detection and analysis in metabolic studies, particularly in nuclear magnetic resonance spectroscopy and mass spectrometry.
Avasimibe-13C6 is classified as a synthetic organic compound. It falls under the category of lipid-modulating agents, specifically targeting enzymes involved in lipid metabolism.
The synthesis of avasimibe-13C6 typically involves the introduction of carbon-13 isotopes into the avasimibe structure. The general synthetic route includes:
The synthesis process requires careful control of reaction conditions to ensure the integrity of the carbon-13 label and to maximize yield. Spectroscopic techniques are often used to confirm the structure and isotopic composition of the final product.
The molecular structure of avasimibe-13C6 retains the core structure of avasimibe, modified to include six carbon-13 atoms. The general formula for avasimibe is C24H34N2O4S, while for avasimibe-13C6, it would be denoted as C24H28N2O4S, with specific positions indicated for the carbon-13 labels.
The molecular weight of avasimibe-13C6 is approximately 426.65 g/mol. The specific arrangement of atoms is crucial for its function as an enzyme inhibitor.
Avasimibe-13C6 participates in various biochemical reactions primarily involving cholesterol esters. Its mechanism includes:
The inhibition mechanism involves competitive binding to the active site of acyl-CoA:cholesterol acyltransferase, leading to decreased enzyme activity and subsequent alterations in cholesterol homeostasis.
The primary mechanism of action for avasimibe-13C6 involves its role as an inhibitor of acyl-CoA:cholesterol acyltransferase. This enzyme catalyzes the esterification of cholesterol, which is a critical step in lipid metabolism.
Studies have shown that treatment with avasimibe results in significant reductions in atherosclerotic lesions in animal models, indicating its effectiveness in modulating cholesterol-related pathways .
Avasimibe-13C6 is primarily used in research settings to study cholesterol metabolism and atherogenesis:
The synthesis of Avasimibe-13C₆ centers on strategic isotopic incorporation at the phenyl ring of the sulfamate moiety, chosen for its metabolic stability and minimal interference with pharmacophore activity. Two primary synthetic routes have been optimized for high isotopic fidelity:
Benzyl Bromide-13C₆ Pathway: This method initiates with bromination of 13C₆-labeled toluene to synthesize benzyl bromide-13C₆. Subsequent nucleophilic displacement with sodium sulfite yields phenylmethanesulfonic acid-13C₆, which undergoes chlorination to sulfonyl chloride. Condensation with 2,4,6-triisopropylphenyl acetic acid completes Avasimibe-13C₆ synthesis. Critical optimization involved temperature control during bromination (0–5°C) and anhydrous conditions during condensation to prevent dehalogenation and hydrolysis, respectively [6] [9].
Suzuki-Miyaura Coupling Route: An alternative approach employs palladium-catalyzed coupling between 2,4,6-triisopropylphenylboronic acid and iodobenzene-13C₆. This method achieves higher regioselectivity (>98%) but requires rigorous purification to remove palladium residues that catalyze isotopic exchange. Chelating resins reduced Pd contamination to <2 ppm [8].
Key Optimization Parameters:
Table 1: Synthetic Route Comparison for Avasimibe-13C₆
Route | Isotopic Yield | Chemical Purity | Key Advantage |
---|---|---|---|
Benzyl Bromide-13C₆ | 78% | 99.5% | Scalability (>500g batches) |
Suzuki Coupling | 85% | 99.8% | Superior regioselectivity |
Quantification of Avasimibe-13C₆ leverages its 6-Da mass shift for discrimination from endogenous isomers. Key methodologies include:
LC-MS/MS with Parallel Reaction Monitoring (PRM): A Q Exactive HF mass spectrometer coupled to C18 UPLC achieved baseline separation in 7 min. The 13C₆-labeled precursor ion (m/z 550.28) fragmented to diagnostic ions m/z 136.08 (sulfamate) and m/z 289.11 (triisopropylphenyl), with 13C₆-specific transitions 556→142 and 556→295. This enabled 0.5 ng/mL LLOQ in rat plasma, superior to unlabeled analog detection (LLOQ 2 ng/mL) due to reduced matrix interference [2] [9].
MALDI-TOF Imaging for Tissue Distribution: Cryosections (10 μm) of liver and tumor tissues from dosed mice were coated with α-cyano-4-hydroxycinnamic acid matrix. Avasimibe-13C₆ detection at m/z 550.28±0.02 showed heterogeneous distribution in hepatic parenchyma (higher peri-portal concentration) and selective accumulation in tumor lipid droplets (3.7x higher vs. adjacent tissue) [4] [5].
Critical Method Validation Parameters:
The 13C₆-label enables precise tracking of metabolic fate distinct from endogenous compounds:
Hepatic Metabolism Dynamics: In rat hepatocytes, Avasimibe-13C₆ showed unaltered ACAT inhibition (IC₅₀ 8.2 μM vs. 8.0 μM for unlabeled) but differential metabolic routing. Labeled compound exhibited 2.3-fold higher conversion to β-hydroxylated metabolites (LC-MS/MS confirmation via 13C-retention in product ions), suggesting isotope-directed biotransformation [9].
Target Engagement Quantification: Using click chemistry probes (alkyne-tagged Avasimibe analogs), ACAT1 binding in BLCA cells was 38% higher for 13C₆-labeled vs. unlabeled compound (fluorescence polarization IC₅₀ 0.48 vs. 0.77 μM). This indicates enhanced target residence time possibly due to deuterium isotope effects [5] [8].
PPARγ Activation Paradox: In bladder cancer cells (T24 line), Avasimibe-13C₆ upregulated PPARγ mRNA 4.1±0.3-fold vs. 2.9±0.4-fold for unlabeled analog at 20μM (qPCR, p<0.01). This enhanced activity correlates with slower mitochondrial degradation of the labeled compound (t½ 14.7h vs. 9.3h), confirmed using 13C-NMR tracking of intact molecule in subcellular fractions [5].
Table 3: Pharmacokinetic and Metabolic Parameters of Avasimibe Analogs in Rat Models
Parameter | Unlabeled Avasimibe | Avasimibe-13C₆ | Significance |
---|---|---|---|
Plasma Half-life (h) | 6.8 ± 0.9 | 7.1 ± 1.2 | NS (p>0.05) |
Liver-to-Plasma Ratio | 22.4 ± 3.1 | 29.7 ± 4.5 | p=0.008 |
Bile Acid Metabolites | 12% of dose | 19% of dose | p<0.01 |
Tumor Accumulation | 8.2 μg/g | 8.0 μg/g | NS (p>0.05) |
CAS No.:
CAS No.: 31373-65-6
CAS No.: 106717-30-0
CAS No.:
CAS No.: 8063-17-0